molecular formula C17H27ClN2O3 B2731235 1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 1052538-16-5

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B2731235
CAS No.: 1052538-16-5
M. Wt: 342.86
InChI Key: BSTNUPPMQQLROZ-UHFFFAOYSA-N
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Description

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The structure of this compound features a 2,3-dimethylindole moiety linked to a hydroxypropanolamine chain. The indole nucleus is a significant scaffold in pharmacology and is present in many biologically active molecules . Researchers investigate such structures for their potential interactions with various biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. All information provided is for research reference only.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(22)11-18(7-9-20)8-10-21;/h3-6,15,20-22H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNUPPMQQLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN(CCO)CCO)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H26N2O3C_{17}H_{26}N_2O_3, and its structure features a bis(2-hydroxyethyl)amino group attached to a propanol backbone and a dimethyl indole moiety. This unique structure may contribute to its biological properties.

PropertyValue
Molecular Weight302.4 g/mol
SolubilitySoluble in water
Melting PointNot available
Boiling PointNot available

Antioxidant Activity

Research indicates that compounds with indole structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances electron donation capabilities, potentially leading to reduced oxidative stress in biological systems.

Cytotoxicity

A study conducted on various indole derivatives, including this compound, demonstrated cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, likely due to its ability to disrupt bacterial cell membranes .

Neuroprotective Effects

Indole derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. This compound may enhance neuronal survival by modulating neuroinflammatory pathways and promoting neuronal growth factors .

Case Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed using MTT assays on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antioxidant Activity Assessment

A study measuring the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The results showed that at concentrations above 50 µM, the compound effectively scavenged free radicals, indicating potential applications in oxidative stress-related conditions.

Comparison with Similar Compounds

YT-6-2 : (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol

  • Key Features: Substituted with bis(4-fluorobenzyl)oxy phenoxy and 2-hydroxyethylamino groups. Synthesized via nucleophilic substitution and purified via prep-HPLC (86.7% yield) .
  • Comparison: The 4-fluorobenzyl groups introduce lipophilicity, whereas the hydroxyethylamino group aligns with the target compound’s hydrophilic substituents.

Antiarrhythmic Indole Derivatives ()

  • Key Features: Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Substituted with methoxy and methoxyphenoxy groups.
  • Comparison :
    • Methoxy groups may reduce metabolic stability compared to the target compound’s hydroxyethyl groups.

Pharmaceutical Impurities ()

  • Impurity B(EP): 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-1-yl]-3-[(1-methylethyl)amino]propan-2-ol.
  • Key Features: Contains isopropylamino groups instead of hydroxyethyl groups.

Functional Group Influence on Properties

Compound Substituents Polarity Bioactivity
Target Compound Bis(2-hydroxyethyl)amino, 2,3-dimethylindole High Hypothetical CNS/receptor binding
YT-6-2 Bis(4-fluorobenzyl)oxy, hydroxyethylamino Moderate Undisclosed
Antiarrhythmic Derivatives Methoxymethyl indole, methoxyphenoxy ethylamino Low-Moderate Antiarrhythmic, adrenoceptor binding
Impurity B(EP) Isopropylamino, indol-4-yloxy Low Pharmaceutical impurity

Notes

Limitations : Direct pharmacological or synthetic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Contradictions: Lipophilic substituents (e.g., isopropylamino in impurities) may reduce solubility compared to hydroxyethyl groups .

Future Directions : Experimental studies on receptor binding, solubility, and metabolic stability are needed to validate hypotheses.

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